2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a complex organic compound with a molecular formula of C10H10ClN3O4S and a molecular weight of 303.72 g/mol . This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride typically involves multi-step organic reactions. One common method includes the reaction of pyrido[2,3-d]pyrimidine derivatives with sulfonyl chlorides under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Scientific Research Applications
2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This property makes it useful in the design of enzyme inhibitors and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
2,4-Dioxo-7-(propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid: Contains an isopropyl group and a carboxylic acid group.
Uniqueness
The presence of the sulfonyl chloride group in 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride makes it uniquely reactive compared to its analogs. This reactivity allows it to form covalent bonds with nucleophiles, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H10ClN3O4S |
---|---|
Molecular Weight |
303.72 g/mol |
IUPAC Name |
2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C10H10ClN3O4S/c1-2-3-14-8-7(9(15)13-10(14)16)4-6(5-12-8)19(11,17)18/h4-5H,2-3H2,1H3,(H,13,15,16) |
InChI Key |
GXEFDEPXFXXDDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.